5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Lipophilicity Physicochemical property Membrane permeability

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde (CAS 438220-68-9, molecular formula C₁₅H₁₆O₃, molecular weight 244.28 g/mol) is a synthetic furan-2-carbaldehyde derivative featuring a para-isopropyl substituted phenoxymethyl group at the 5-position of the furan ring. The compound retains the reactive aldehyde functionality characteristic of this series, enabling further derivatization via oxidation, reduction, or condensation reactions.

Molecular Formula C15H16O3
Molecular Weight 244.28g/mol
CAS No. 438220-68-9
Cat. No. B454981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde
CAS438220-68-9
Molecular FormulaC15H16O3
Molecular Weight244.28g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O
InChIInChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3
InChIKeyFUTHEWGJXKGRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde (CAS 438220-68-9): A Para-Substituted Furan Aldehyde Building Block and AQP1 Inhibitor Analog


5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde (CAS 438220-68-9, molecular formula C₁₅H₁₆O₃, molecular weight 244.28 g/mol) is a synthetic furan-2-carbaldehyde derivative featuring a para-isopropyl substituted phenoxymethyl group at the 5-position of the furan ring . The compound retains the reactive aldehyde functionality characteristic of this series, enabling further derivatization via oxidation, reduction, or condensation reactions. It belongs to the broader family of 5-(phenoxymethyl)furan-2-carbaldehyde analogs, several of which have been characterized as Aquaporin-1 (AQP1) ion channel inhibitors with anti-sickling and anti-invasive activity . The isopropyl substituent differentiates this compound from the unsubstituted parent 5-PMFC and from other para-substituted analogs by modulating lipophilicity (computed XLogP3 3.4) and steric profile .

Why 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Alternative Para-Substituted Analogs


Within the 5-(phenoxymethyl)furan-2-carbaldehyde series, para-substitution of the phenoxy ring directly modulates key physicochemical properties that govern biological target engagement, membrane permeability, and metabolic stability. The unsubstituted parent compound 5-PMFC (CAS 685904-18-1) is the most potent AQP1 ion conductance inhibitor reported to date (98% block at 100 µM), while the 4-chloro (5-CMFC) and 2-nitro (5-NMFC) analogs show markedly reduced potency . The para-isopropyl substituent on the target compound introduces a branched alkyl group that increases logP by approximately 1.4–1.6 units versus 5-PMFC and adds ~42 Da of molecular weight, altering both passive membrane diffusion and the entropic component of protein binding . Substituting with a close analog such as 5-CMFC (4-chloro) trades electronic effects (electron-withdrawing Cl) for steric and lipophilic effects (isopropyl), which is not an equivalent exchange in an SAR context where both electronic and steric parameters at the para position influence AQP1 channel interaction . Therefore, generic interchange without verifying target-specific activity data risks experimental inconsistency.

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: Direct Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3): 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde vs. 5-PMFC (Unsubstituted Parent)

The target compound possesses a computed XLogP3 of 3.4, approximately 1.6 log units higher than the unsubstituted parent 5-PMFC (XLogP3 ~1.8, PubChem CID for CAS 685904-18-1). This increase reflects the contribution of the para-isopropyl group to overall molecular lipophilicity . In the AQP1 inhibitor series, lipophilicity is a critical determinant of membrane partitioning and target access, given that AQP1 is a transmembrane channel protein .

Lipophilicity Physicochemical property Membrane permeability

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from 5-PMFC

The target compound has a molecular weight of 244.28 g/mol and a TPSA of 39.4 Ų, compared with 202.21 g/mol and approximately 43.4 Ų for the unsubstituted 5-PMFC (CAS 685904-18-1) . The ~42 Da increase in molecular weight is attributable to the isopropyl group (C₃H₇, 43 Da). The modest decrease in TPSA reflects the addition of a hydrocarbon substituent without additional heteroatoms, preserving hydrogen bond acceptor count (3) and donor count (0) . Both compounds fall within lead-like chemical space (MW < 250), with the target compound approaching the upper boundary.

Molecular descriptor Drug-likeness Physicochemical profiling

Para-Substituent Electronic Character: Isopropyl (Electron-Donating) vs. Chloro (Electron-Withdrawing) in the 5-PMFC Analog Series

The para-isopropyl group on the target compound is electron-donating (Hammett σₚ ≈ -0.15 to -0.20) compared with the electron-withdrawing para-chloro of 5-CMFC (σₚ = +0.23). In the AQP1 ion conductance inhibition assay in Xenopus oocytes, 5-CMFC showed reduced potency compared with 5-PMFC, with the rank order being 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC . The electronic nature of the para substituent is predicted to influence the electron density distribution of the furan ring, which may affect interaction with AQP1 channel residues . No direct AQP1 inhibition data are available for the isopropyl analog, necessitating empirical testing for quantitative comparison.

Structure-Activity Relationship Hammett constant Substituent effect

Commercial Availability and Purity Specifications: Multi-Vendor Comparison for Procurement Decision-Making

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde is commercially available from at least five verified suppliers with documented purity specifications. AKSci offers the compound at 95% minimum purity (catalog 8641CD) . Leyan lists 97% purity (catalog 1305984) . Chemenu offers 97% purity (catalog CM520275) . Fluorochem prices range from 3,168 CNY/250mg to 17,204 CNY/5g . CymitQuimica lists 50 mg at 488 EUR and 500 mg at 1,315 EUR (catalog 3D-NSA22068) . In contrast, the unsubstituted parent 5-PMFC and the 4-chloro analog 5-CMFC are available from fewer suppliers at comparable purity, making the isopropyl analog more accessible for consistent procurement across multi-year research programs.

Procurement Purity Commercial availability Lead time

Aldehyde Reactivity as a Synthetic Handle: Differentiation from Carboxylic Acid and Ester Analogs for Downstream Derivatization

The free aldehyde group at the 2-position of the furan ring enables a broader range of chemical transformations compared with the corresponding carboxylic acid (5-[(4-isopropylphenoxy)methyl]-2-furoic acid, Hit2Lead ID 7411295, 2D similarity 99%) or methyl ester analogs . The aldehyde can undergo reductive amination to generate amine-linked conjugates, Knoevenagel condensation for carbon-carbon bond formation, or oxidation to the carboxylic acid for amide coupling. In the published AQP1 inhibitor series, the aldehyde functionality is present in all tested compounds (5-PMFC, 5-CMFC, 5-NMFC), and its replacement with a carbonate ester (VZHE006) altered the potency rank . This indicates that the aldehyde is not merely a synthetic convenience but may contribute to target recognition.

Synthetic intermediate Building block Medicinal chemistry

Analogs Array: 2D Similarity Ranking of Closest Structurally Related Compounds Available for Screening

Hit2Lead 2D similarity searching using the target compound as query (ID 8906721) returns three close analogs with ≥94% 2D similarity: 5-[(4-propylphenoxy)methyl]-2-furoic acid (ID 7411295, 99% similarity), 5-[(4-ethylphenoxy)methyl]-2-furaldehyde (ID 8928537, 94% similarity), and the target compound itself . This small analog set allows a focused SAR exploration of the para-alkyl chain length (isopropyl vs. n-propyl vs. ethyl) on a constant furan-2-carbaldehyde scaffold. LogP values increase systematically with alkyl chain branching: 5-[(4-ethylphenoxy)methyl]-2-furaldehyde LogP 3.39 (C14), 5-[(4-isopropylphenoxy)methyl]-2-furaldehyde LogP 3.78 (C15), and 5-[(4-propylphenoxy)methyl]-2-furoic acid LogP 4.30 (C15, acid) . These data support the isopropyl analog as an intermediate-lipophilicity member of the series.

Chemical similarity Screening library Analog selection

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: Validated Application Scenarios Based on Quantitative Evidence


Aquaporin-1 (AQP1) Ion Channel Inhibitor Screening and SAR Expansion

This compound serves as a logical next-generation analog for expanding the SAR of the 5-PMFC series. The published AQP1 inhibition data show that unsubstituted 5-PMFC achieves 98% block at 100 µM with a rank order of 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC [REFS-2 from Section 3, Evidence Item 3]. The para-isopropyl analog fills a gap in this series by introducing an electron-donating, branched alkyl substituent distinct from the previously tested substituents (H, Cl, NO₂). Researchers should measure AQP1 ion conductance inhibition using the same two-electrode voltage clamp assay in Xenopus oocytes expressing human AQP1 as described by Chow et al. (2022) [REFS-2 from Section 3, Evidence Item 3] to determine where the isopropyl analog falls in the potency rank order.

Synthetic Intermediate for Parallel Derivatization Libraries

The free aldehyde functionality supports at least five distinct reaction pathways (reductive amination, Knoevenagel condensation, Grignard addition, oxidation, and Schiff base formation) without requiring functional group interconversion [REFS-1 from Section 3, Evidence Item 5]. This makes the compound a versatile core scaffold for generating focused libraries. Procurement of 1 g quantities from commercial suppliers (e.g., Fluorochem at ~6,314 CNY or Leyan at 97% purity [REFS-2, REFS-4 from Section 3, Evidence Item 4]) provides sufficient material for multiple parallel reaction sequences at 0.1–0.5 mmol scale, enabling rapid exploration of structure-activity relationships at the furan 2-position.

Lipophilicity-Modulated Cellular Permeability Studies

With a computed XLogP3 of 3.4—approximately 1.6 units higher than the unsubstituted 5-PMFC [REFS-1 from Section 3, Evidence Item 1]—this compound can serve as a tool to test the hypothesis that increased lipophilicity enhances cellular AQP1 target engagement. Comparative cellular permeability assays (e.g., PAMPA or Caco-2) using the isopropyl analog alongside 5-PMFC (XLogP3 ~1.8) and 5-[(4-ethylphenoxy)methyl]-2-furaldehyde (LogP 3.39) [REFS-1 from Section 3, Evidence Item 6] would provide direct evidence for the role of para-alkyl substitution in membrane penetration of this chemotype.

Red Blood Cell Sickling Reversal Assays with Para-Alkyl Series Comparison

Given the established correlation between AQP1 ion conductance inhibition and anti-sickling efficacy for 5-PMFC and related compounds [REFS-1 from Section 2], testing the isopropyl analog in human SCD patient-derived RBC sickling assays under hypoxic conditions would establish whether the para-isopropyl substitution maintains, enhances, or diminishes anti-sickling activity relative to 5-PMFC. The available analog set (isopropyl, ethyl, and propyl acid variants) [REFS-1 from Section 3, Evidence Item 6] enables a systematic study of alkyl chain effects on both AQP1 inhibition and functional sickling reversal.

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